molecular formula C16H26O2 B12521984 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene CAS No. 655245-98-0

1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene

Cat. No.: B12521984
CAS No.: 655245-98-0
M. Wt: 250.38 g/mol
InChI Key: HTIPPFSUPCIINY-UHFFFAOYSA-N
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Description

1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of two ethoxymethyl groups attached to a benzene ring substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene typically involves the reaction of 1,4-bis(hydroxymethyl)-2,3,5,6-tetramethylbenzene with ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of phase transfer catalysts and continuous flow reactors can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(ethoxymethyl)benzene: Lacks the additional methyl groups present in 1,4-Bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene.

    1,4-Diethoxymethylbenzene: Similar structure but with different substituents on the benzene ring.

    1,4-Bis(methoxymethyl)-2,3,5,6-tetramethylbenzene: Contains methoxymethyl groups instead of ethoxymethyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

655245-98-0

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1,4-bis(ethoxymethyl)-2,3,5,6-tetramethylbenzene

InChI

InChI=1S/C16H26O2/c1-7-17-9-15-11(3)13(5)16(10-18-8-2)14(6)12(15)4/h7-10H2,1-6H3

InChI Key

HTIPPFSUPCIINY-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C(=C(C(=C1C)C)COCC)C)C

Origin of Product

United States

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